![molecular formula C20H22N2+2 B12459056 1,1'-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium](/img/structure/B12459056.png)
1,1'-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two methyl groups and linked to two pyridinium groups via methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium typically involves the reaction of 2,5-dimethylbenzene-1,4-dicarbaldehyde with pyridine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Reducing Agent: Sodium borohydride (NaBH4) is commonly used as the reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium involves its interaction with biological membranes and molecular targets. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with specific proteins or enzymes, inhibiting their function and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(2,5-Dimethoxybenzene-1,4-diyl)dimethanediyl]dipyridinium
- 1,1’-[(2,5-Dibromobenzene-1,4-diyl)dimethanediyl]dipyridinium
- 1,1’-[(2,5-Diiodobenzene-1,4-diyl)dimethanediyl]dipyridinium
Uniqueness
1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological membranes or molecular targets.
Propiedades
Fórmula molecular |
C20H22N2+2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-[[2,5-dimethyl-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C20H22N2/c1-17-13-20(16-22-11-7-4-8-12-22)18(2)14-19(17)15-21-9-5-3-6-10-21/h3-14H,15-16H2,1-2H3/q+2 |
Clave InChI |
RZWBINZHDFDNPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C[N+]2=CC=CC=C2)C)C[N+]3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


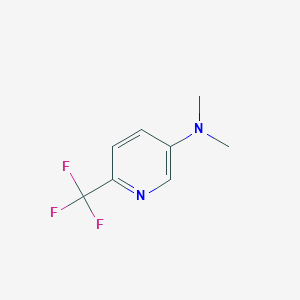
![2-(3-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12458984.png)
![2-{[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B12458987.png)
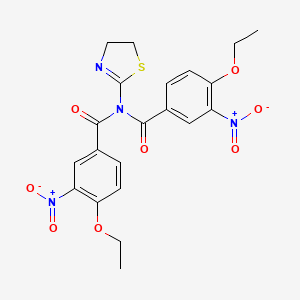
![2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12459007.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B12459008.png)
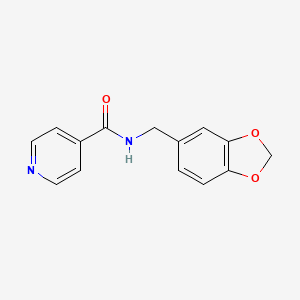
![4-[({4-Oxo-4-[(4-phenoxyphenyl)amino]butanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12459012.png)
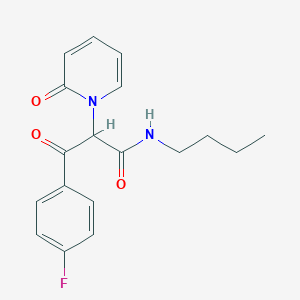
![2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12459020.png)
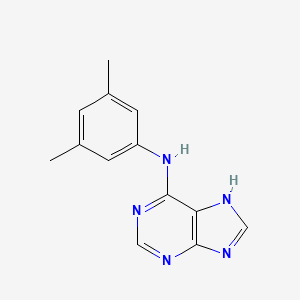
![6-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol hydrate](/img/structure/B12459031.png)
![N-(2-phenylethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12459032.png)

